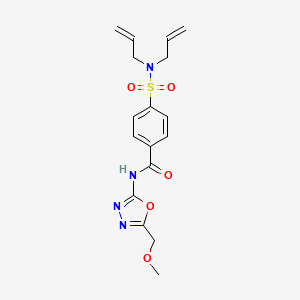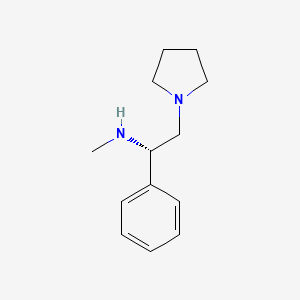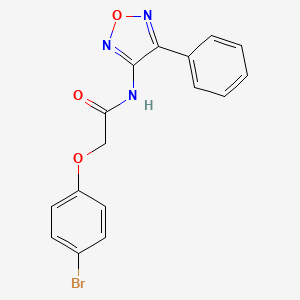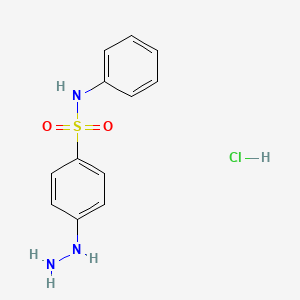![molecular formula C14H7ClF4N2 B3004451 3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine CAS No. 2085690-86-2](/img/structure/B3004451.png)
3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine" is a poly-substituted pyridine derivative, which is a class of compounds known for their significance in various chemical applications, including the synthesis of pesticides and pharmaceuticals. Pyridine derivatives containing fluorine, such as this compound, are particularly interesting due to their potential biological activities and their use in the development of agrochemicals .
Synthesis Analysis
The synthesis of poly-substituted pyridines can be achieved through various methods. One strategy involves the C-F bond breaking of an anionically activated fluoroalkyl group, which has been applied to synthesize 2,6-disubstituted 4-amino pyridines in high yields under metal-free conditions . This method is a valuable addition to the repertoire of pyridine synthesis. Another approach for synthesizing related compounds includes the use of potassium fluoride as a fluorination agent in the presence of a phase transfer catalyst, optimizing conditions such as the ratio of raw materials, reaction temperature, and time . Additionally, a synthesis route starting from 5-bromonicotinic acid has been reported, which involves esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, resulting in increased yield and purity suitable for industrial production .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related pyridine derivatives have been characterized using various spectroscopic methods and computational techniques. For instance, 2-chloro-6-(trifluoromethyl)pyridine has been studied using FT-IR, 1H and 13C NMR, and DFT calculations, providing insights into the structural parameters, vibrational wavenumbers, and chemical shifts . These studies are crucial for understanding the molecular behavior and properties of the compound .
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the presence of substituents on the pyridine ring. For example, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with the reaction conditions being optimized for maximum yield . The chemical reactions involved in the synthesis and modification of these compounds are complex and require careful control of reaction parameters.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and substituents. Computational methods such as DFT can predict properties like Mulliken's charges, molecular electrostatic potential (MEP), natural bond orbital (NBO), and thermodynamic properties . These theoretical predictions, when compared with experimental data, provide a comprehensive understanding of the compound's behavior in different environments, including solvent effects on excitation energies and chemical shifts . Additionally, the antimicrobial activities of these compounds can be assessed using methods like the minimal inhibitory concentration (MIC), and their interaction with DNA can be monitored through agarose gel electrophoresis experiments .
Aplicaciones Científicas De Investigación
Synthesis Strategies
- Azirine Ring Expansion : 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This process is a key component in synthesizing various pyrrole derivatives (Khlebnikov et al., 2018).
Chemical Synthesis and Transformation
- Pyrazolo[1,5-a]Pyridines Synthesis : Utilizing a base, sodium hydride, and hydroxylamine hydrochloride, along with azirines and pyrazolopyridines, researchers synthesized Pyrazolo[1,5-a]Pyridines. This demonstrates the potential for complex heterocyclic chemical transformations involving compounds similar to 3-Chloro-2-[3-(3-Fluorophenyl)-2H-Azirin-2-yl]-5-(Trifluoromethyl)pyridine (Greszler & Stevens, 2009).
Crystal Structure Analysis
- Fungicide Fluazinam : The compound fluazinam, closely related in structure, has been analyzed for its crystal structure, revealing significant hydrogen bonding and a three-dimensional network which could be relevant in understanding the physical characteristics of related compounds (Jeon et al., 2013).
Medicinal Chemistry
- Imidazo[1,2-a]pyridines Production : A reaction between 2-chloropyridines and 2H-azirines yielding imidazo[1,2-a]pyridines has been optimized. This chemical process is significant in medicinal chemistry, as imidazo[1,2-a]pyridines are commonly found in drugs and medicinal chemistry leads (Vuillermet, Bourret, & Pelletier, 2020).
Pesticide Synthesis
- Pesticide Precursor : 2,3-Dichloro-5-trifluoromethyl pyridine, a compound structurally similar to the one , has been widely used in synthesizing pesticides. Understanding the synthesis process of such derivatives can be crucial for developing new pesticides (Lu Xin-xin, 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-[(2R)-3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4N2/c15-10-5-8(14(17,18)19)6-20-12(10)13-11(21-13)7-2-1-3-9(16)4-7/h1-6,13H/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPEDQTIXIMNC-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N[C@@H]2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[3-(3-fluorophenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3004369.png)
![[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3004372.png)
![2-(1-(4-bromobenzyl)piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B3004373.png)
![8-[(4-methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3004374.png)

![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3004377.png)
![2-Chloro-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]propanamide](/img/structure/B3004380.png)

![4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B3004383.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)

![3-[(2-fluorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004389.png)
![Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B3004391.png)